molecular formula C22H18N2OS2 B2651804 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide CAS No. 477326-05-9

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide

Cat. No.: B2651804
CAS No.: 477326-05-9
M. Wt: 390.52
InChI Key: RJWKBNMGIGNVNJ-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring fused with an acenaphthene moiety, along with a phenylthio group attached to a propanamide chain. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the acenaphthene derivative, followed by the introduction of the thiazole ring through cyclization reactions. The phenylthio group is then incorporated via nucleophilic substitution reactions, and the final step involves the formation of the propanamide chain through amidation reactions. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, pending further research.

    Industry: It may find use in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may inhibit or activate biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, acenaphthene-based molecules, and phenylthio-substituted amides. Examples include:

  • Thiazole-based drugs like thiamine (vitamin B1)
  • Acenaphthene derivatives used in organic synthesis
  • Phenylthio-substituted compounds with various biological activities

Uniqueness

What sets N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide apart is its unique combination of structural features, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-phenylsulfanyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c25-19(11-12-26-16-6-2-1-3-7-16)23-22-24-21-17-8-4-5-14-9-10-15(20(14)17)13-18(21)27-22/h1-8,13H,9-12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWKBNMGIGNVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CCSC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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